molecular formula C20H20FN3O3S B2838292 ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate CAS No. 1049438-79-0

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate

Cat. No.: B2838292
CAS No.: 1049438-79-0
M. Wt: 401.46
InChI Key: QOZKIHQYHJJPCC-UHFFFAOYSA-N
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Description

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. This compound is characterized by its complex structure, which includes a fluorophenyl group, an imidazo[2,1-b]thiazole core, and a piperidine carboxylate ester. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b]thiazole core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the piperidine carboxylate ester: This step involves the esterification of piperidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

    Coupling reactions: The final step involves coupling the imidazo[2,1-b]thiazole core with the piperidine carboxylate ester using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Comparison with Similar Compounds

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate can be compared with other imidazo[2,1-b]thiazole derivatives, such as:

    Ethyl 1-(6-phenylimidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: Lacks the fluorine atom, which may result in lower binding affinity and biological activity.

    Methyl 1-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The methyl ester may have different solubility and bioavailability compared to the ethyl ester.

    Ethyl 1-(6-(4-chlorophenyl)imidazo[2,1-b]thiazole-3-carbonyl)piperidine-3-carboxylate: The chlorine atom may alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S/c1-2-27-19(26)14-4-3-9-23(10-14)18(25)17-12-28-20-22-16(11-24(17)20)13-5-7-15(21)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZKIHQYHJJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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